N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Overview
Description
N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.16337692 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
Compounds synthesized from 3-[(4-methylphenyl)amino]propanehydrazide, including derivatives similar to the requested chemical structure, have demonstrated good antibacterial activity against specific strains such as Rhizobium radiobacter. This highlights the potential of such compounds in developing new antibacterial agents (Tumosienė et al., 2012).
Urease Inhibition
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme, indicating their potential in therapeutic applications, especially in treating diseases caused by urease-producing pathogens (Nazir et al., 2018).
Anticancer Properties
Several studies have synthesized and evaluated the anticancer potential of compounds containing the oxadiazole ring, similar to the requested molecule. For instance, certain propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as promising anticancer agents, showing strong activity against various cancer cell lines (Rehman et al., 2018).
Corrosion Inhibition
Compounds with oxadiazole structures have been explored for their corrosion inhibition properties in different materials. These studies contribute to the understanding of how such chemicals can protect against corrosion, which is crucial in industries like oil and gas, construction, and manufacturing (Ammal et al., 2018).
Insecticidal Activity
The synthesis and evaluation of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings for insecticidal activity have shown promising results against pests such as the diamondback moth. This suggests potential applications in agricultural pest management (Qi et al., 2014).
Solution-Processed Materials for OLEDs
A novel oxadiazole-based compound was synthesized for use as an electron-transporting layer in white organic light-emitting diodes (OLEDs), showcasing the versatility of oxadiazole derivatives in electronic and optoelectronic applications (Liu et al., 2015).
Properties
IUPAC Name |
N-ethyl-2-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-19(16(20)11(2)3)10-14-17-15(18-21-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLWLHVQVAIQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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